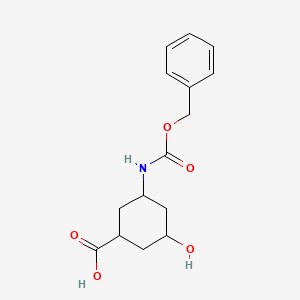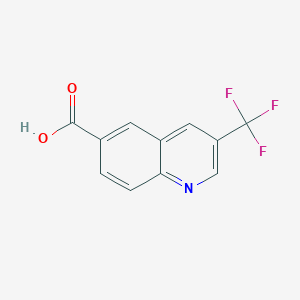
3-(Trifluoromethyl)quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative. The presence of the trifluoromethyl group (-CF3) and the carboxylic acid group (-COOH) in its structure imparts unique chemical and physical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)quinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to produce this compound efficiently .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
科学的研究の応用
3-(Trifluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the quinoline ring, enables the compound to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and levofloxacin. They share the quinoline core structure but differ in the substituents attached to the ring.
Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene and trifluoromethylpyridine also contain the trifluoromethyl group but have different core structures.
Uniqueness
3-(Trifluoromethyl)quinoline-6-carboxylic acid is unique due to the combination of the quinoline ring and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
特性
分子式 |
C11H6F3NO2 |
|---|---|
分子量 |
241.17 g/mol |
IUPAC名 |
3-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-7-3-6(10(16)17)1-2-9(7)15-5-8/h1-5H,(H,16,17) |
InChIキー |
GWXMYACIZNRJEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


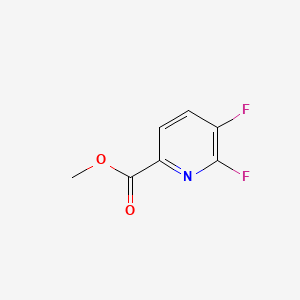
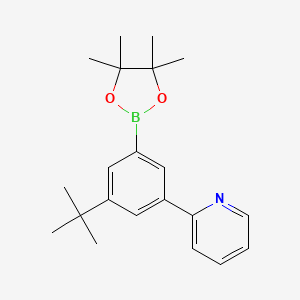
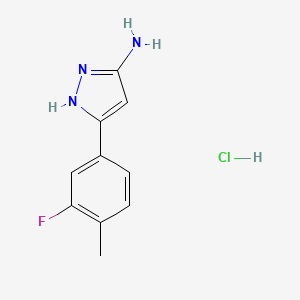
![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)

![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
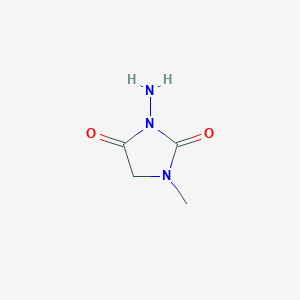
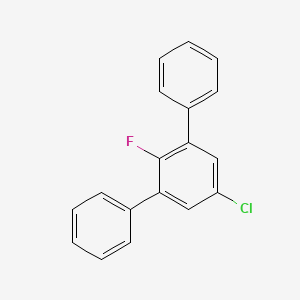

![1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)

![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
